molecular formula C18H28ClNO2 B4658505 ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B4658505
M. Wt: 325.9 g/mol
InChI Key: AFDQUKBFKJMMIA-NTCAYCPXSA-N
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Description

Ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, also known as K777, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research and development.

Mechanism of Action

Ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate acts by inhibiting the activity of the enzyme diacylglycerol kinase alpha (DGKα), which is involved in the regulation of various cellular processes including inflammation and cancer. By inhibiting DGKα, this compound can prevent the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. These effects make this compound a promising candidate for further research and development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate in lab experiments is its specificity for DGKα, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have low toxicity and good solubility, making it a suitable candidate for in vitro and in vivo studies. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis, where this compound's anti-inflammatory effects could be beneficial. Additionally, this compound's ability to induce apoptosis in cancer cells makes it a promising candidate for the development of anti-cancer therapies. Finally, further research is needed to optimize the synthesis and formulation of this compound for use in clinical settings.

Scientific Research Applications

Ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied extensively for its potential therapeutic applications in various diseases. In particular, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

properties

IUPAC Name

ethyl 4-[(E)-1-chloronon-1-enyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO2/c1-5-7-8-9-10-11-12-15(19)16-13(3)17(20-14(16)4)18(21)22-6-2/h12,20H,5-11H2,1-4H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDQUKBFKJMMIA-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=C(C1=C(NC(=C1C)C(=O)OCC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C(\C1=C(NC(=C1C)C(=O)OCC)C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

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